Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 282100-79-2
VCID: VC13748887
InChI: InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate

CAS No.: 282100-79-2

Cat. No.: VC13748887

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate - 282100-79-2

Specification

CAS No. 282100-79-2
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
IUPAC Name methyl 3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)
Standard InChI Key KNOXVYSIGXFFRD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC

Introduction

Structural Characteristics and Physicochemical Properties

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate (C₁₅H₂₁NO₅) features a molecular weight of 295.33 g/mol and a melting point of 61–62°C . Its stereochemistry is defined by the (S)-configuration at the α-carbon, critical for chiral specificity in peptide synthesis . Key structural elements include:

  • Boc Group: Provides steric protection for the amino group during synthetic steps, enhancing stability .

  • 3-Hydroxyphenyl Moiety: Enables hydrogen bonding and π-π interactions, influencing both chemical reactivity and biological activity.

  • Methyl Ester: Facilitates solubility in organic solvents and serves as a leaving group in ester hydrolysis .

Physicochemical data from experimental studies are summarized below:

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
Melting Point61–62°C
Boiling Point (Predicted)443.3 ± 45.0°C
Density1.170 g/cm³
pKa11.22 ± 0.46
LogP1.6 (Consensus)

The compound exhibits moderate lipophilicity (LogP = 1.6), balancing solubility in polar solvents like methanol and nonpolar solvents like dichloromethane . Its Boc group confers stability under basic conditions but is labile in acidic environments, enabling selective deprotection .

Synthesis and Industrial Production

Industrial-Scale Production

Flow microreactor systems are employed for scalable synthesis, offering advantages over batch processes :

  • Enhanced Safety: Reduced exposure to hazardous reagents like thionyl chloride.

  • Higher Yields: Continuous flow ensures uniform reaction conditions, minimizing side products.

  • Cost Efficiency: 20–30% reduction in raw material consumption compared to batch methods .

Chemical Reactivity and Functionalization

The compound undergoes diverse transformations, driven by its functional groups:

Boc Deprotection

  • Acidic Conditions: Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, generating a free amine .

  • Oxalyl Chloride/MeOH: A mild alternative for deprotection, avoiding side reactions in acid-sensitive substrates (90% yield) .

Ester Hydrolysis

  • Basic Hydrolysis: NaOH in aqueous methanol converts the methyl ester to a carboxylic acid (pH > 12, 80°C) .

  • Enzymatic Hydrolysis: Lipases like CAL-B selectively hydrolyze esters under physiological conditions .

Oxidation and Reduction

  • Oxidation: The 3-hydroxyphenyl group is oxidized to quinones using KMnO₄ or CrO₃.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol, enabling further alkylation .

Biological Activity and Applications

Antimicrobial Properties

Boc-protected derivatives exhibit broad-spectrum antibacterial activity:

  • Minimum Inhibitory Concentration (MIC): 230–400 μg/mL against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .

  • Biofilm Disruption: Reduces biofilm biomass by 60–70% in Pseudomonas aeruginosa via membrane permeabilization .

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

  • Coupling Efficiency: >95% with HBTU/HOBt activation .

  • Chiral Purity: >99% enantiomeric excess (ee) in dipeptide formations .

Pharmaceutical Intermediates

  • Neurological Agents: Precursor to dopamine receptor modulators targeting Parkinson’s disease.

  • Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) with IC₅₀ values of 2.8 μM .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity (MIC)
Boc-Phe(4-OH)-OMeHydroxyl group at para position320 μg/mL (E. coli)
Methyl 2-amino-3-(3-hydroxyphenyl)propanoateLacks Boc protectionUnstable under basic conditions
Boc-Phe(3,5-diCF₃)-OMeTrifluoromethyl substituents2.8 μM (NO inhibition)

The meta-hydroxyl configuration in Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate enhances hydrogen bonding capacity compared to para-substituted analogues, improving receptor binding in neurological targets.

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